5'-bromo-5'-desoxi-2',3'-O-isopropilidenuridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

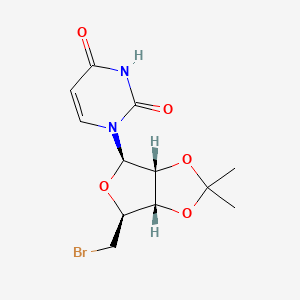

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a synthetic nucleoside analogue. It is structurally similar to thymidine, a nucleoside that is a component of DNA. This compound is often used in scientific research to study cell proliferation and DNA synthesis.

Aplicaciones Científicas De Investigación

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and nucleoside analogue studies.

Biology: Employed in cell proliferation studies and DNA synthesis research.

Medicine: Investigated for its potential use as a radiosensitizer and diagnostic tool in cancer research.

Industry: Utilized in the production of nucleoside analogues for various applications

Mecanismo De Acción

Target of Action

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine, also known as 1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a synthetic nucleoside analogue . Its primary target is DNA , specifically during the S phase of the cell cycle .

Mode of Action

This compound acts as a thymidine analogue and is incorporated into DNA during the S phase of the cell cycle . It competes with thymidine for incorporation into DNA . Once incorporated, it can be detected with an anti-BrdU antibody .

Biochemical Pathways

The compound is involved in the DNA synthesis pathway . It is used to study cell signaling and other processes that induce cell proliferation . It is commonly used to measure DNA synthesis and to label dividing cells .

Pharmacokinetics

It is known that the compound can be incorporated into dna during the s phase of the cell cycle , suggesting that it is able to penetrate the cell membrane and reach the cell nucleus.

Result of Action

The incorporation of this compound into DNA allows for the detection and study of cell proliferation . It can stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .

Análisis Bioquímico

Biochemical Properties

5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is incorporated into cellular DNA during the S-phase of the cell cycle . It is selectively incorporated into cellular DNA during S-phase , which makes it an excellent marker for DNA synthesis and cell proliferation .

Cellular Effects

5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine has been used to study the effect of electroconvulsive seizures on hippocampal neurogenesis . It has also been used to study the loss-of-gene function in adult zebrafish heart . It is known to stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .

Molecular Mechanism

The molecular mechanism of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine involves its incorporation into DNA during the S phase of the cell cycle . This incorporation often subsequently uses specific antibodies with fluorescent tags, for detection of the incorporated compound, via such methods as flow cytometry or fluorescence microscopy .

Temporal Effects in Laboratory Settings

The effects of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine over time in laboratory settings are not well-documented in the literature. It is known that it is used to measure DNA synthesis and to label dividing cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine typically involves the bromination of 5’-deoxy-2’,3’-O-isopropylideneuridine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade brominating agents and solvents, along with specialized equipment to ensure the reaction is carried out safely and efficiently.

Análisis De Reacciones Químicas

Types of Reactions

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The isopropylidene group can be hydrolyzed to yield the corresponding uridine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isopropylidene group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while hydrolysis will yield the corresponding uridine derivative.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2’-deoxyuridine: Another thymidine analogue used in DNA synthesis studies.

5-Iodo-2’-deoxyuridine: Similar to 5-bromo-2’-deoxyuridine but with an iodine atom instead of bromine.

5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.

Uniqueness

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is unique due to its isopropylidene protection, which can be selectively removed under specific conditions. This allows for targeted studies and applications in various fields .

Propiedades

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUBUBFFUODMSG-PEBGCTIMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![4-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2506788.png)

![4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2506789.png)

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)

![1-(4-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2506797.png)

![methyl 3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2506798.png)

![2-[(naphthalen-1-yl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2506799.png)